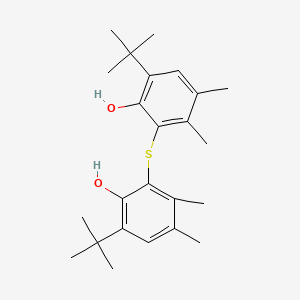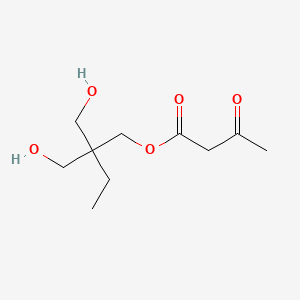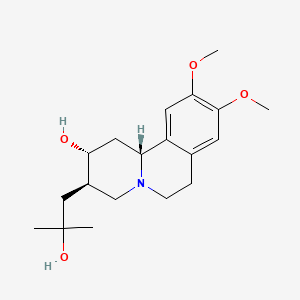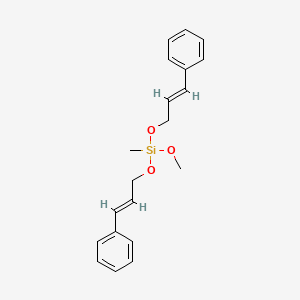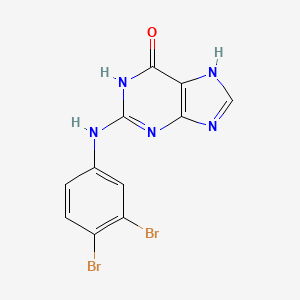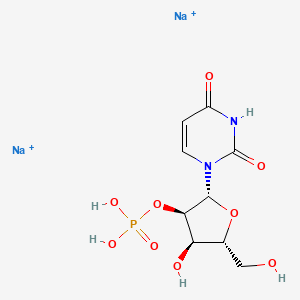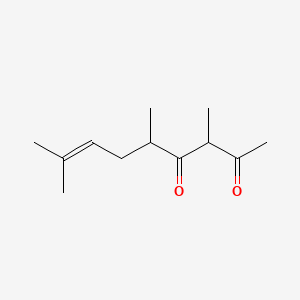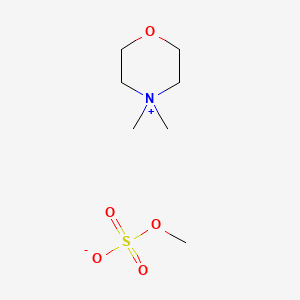
Morpholinium, 4,4-dimethyl-, methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4,4-dimethyl-, methyl sulfate is a chemical compound with the molecular formula C7H17NO5S. It is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent antistatic, emulsifying, and dispersing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, methyl sulfate typically involves the reaction of 4,4-dimethylmorpholine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-dimethylmorpholine+methyl sulfate→Morpholinium, 4,4-dimethyl-, methyl sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The reaction is typically conducted in a batch reactor, and the product is purified through crystallization and filtration processes to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium, 4,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .
Aplicaciones Científicas De Investigación
Morpholinium, 4,4-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its antistatic properties and as a dispersing agent.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations
Mecanismo De Acción
The mechanism of action of Morpholinium, 4,4-dimethyl-, methyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in drug formulations .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: An organic compound with similar structural features but lacks the quaternary ammonium group.
N-methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
4,4-dimethylmorpholine: A structurally similar compound but without the methyl sulfate group.
Uniqueness
Morpholinium, 4,4-dimethyl-, methyl sulfate is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its analogs. This makes it particularly effective in applications requiring strong emulsifying and antistatic properties .
Propiedades
Número CAS |
84333-56-2 |
|---|---|
Fórmula molecular |
C7H17NO5S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
4,4-dimethylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C6H14NO.CH4O4S/c1-7(2)3-5-8-6-4-7;1-5-6(2,3)4/h3-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
BONHMFSFVBQNHW-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


